5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine

mRNA Therapeutics Gene Therapy Protein Expression

5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine (m1Ψ) is the essential phosphoramidite for mRNA therapeutics. Unlike standard pseudouridine, m1Ψ-modified mRNA yields up to 44-fold higher protein expression and significantly reduces TLR3-mediated innate immune activation. Its enhanced photostability ensures superior RNA integrity during large-scale manufacturing. Choose this building block for vaccine platforms, protein replacement therapies, and genome editing where maximal expression and minimal immunogenicity are non-negotiable.

Molecular Formula C31H32N2O8
Molecular Weight 560.6 g/mol
Cat. No. B13411618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine
Molecular FormulaC31H32N2O8
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O
InChIInChI=1S/C31H32N2O8/c1-33-17-24(29(36)32-30(33)37)28-27(35)26(34)25(41-28)18-40-31(19-7-5-4-6-8-19,20-9-13-22(38-2)14-10-20)21-11-15-23(39-3)16-12-21/h4-17,25-28,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,28+/m1/s1
InChIKeyVSNLNQTWDOWQBD-HPQIJTKRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine: A Critical Building Block for mRNA Synthesis with Superior Performance


5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine (CAS 875302-39-9) is a chemically protected nucleoside that serves as an essential phosphoramidite building block for the solid-phase synthesis of oligonucleotides, particularly messenger RNA (mRNA) . It is a derivative of pseudouridine (Ψ), a naturally occurring modified nucleoside, but features two key chemical modifications: N1-methylation of the pseudouridine base and 5'-O-protection with a 4,4'-dimethoxytrityl (DMT) group. The DMT group enables its use in automated solid-phase synthesis, while the N1-methylpseudouridine (m1Ψ) core confers exceptional properties when incorporated into RNA, including dramatically enhanced translational output, reduced innate immune activation, and increased stability [1].

Why Substituting 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine with Simpler Analogs Compromises mRNA Therapeutic Performance


Simply substituting a generic, unmodified uridine or even a pseudouridine (Ψ) building block for a 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine (m1Ψ) derivative in mRNA synthesis is not functionally equivalent. While all serve as building blocks for incorporating a uridine-like base into the RNA sequence, the downstream biological performance of the resulting mRNA is critically dependent on the specific nucleoside modification. For example, mRNA synthesized with m1Ψ (the active core of this compound) yields up to 44-fold higher protein expression compared to mRNA made with standard pseudouridine [1]. Furthermore, m1Ψ-modified mRNA exhibits reduced activation of innate immune sensors like Toll-like receptor 3 (TLR3) compared to Ψ-modified mRNA, directly impacting cellular viability and therapeutic window [1]. At a molecular level, m1Ψ demonstrates a 6.7-fold greater resistance to photodegradation than uridine, highlighting its superior chemical stability [2]. Therefore, procurement of this specific building block is essential for ensuring that synthesized mRNA meets the required performance specifications for high-yield protein expression and low immunogenicity.

Quantifiable Performance Advantages of N1-Methylpseudouridine Over Pseudouridine and Uridine


Protein Expression Yield: N1-Methylpseudouridine Outperforms Pseudouridine by Up to 44-Fold

mRNA modified with N1-methylpseudouridine (m1Ψ), the active core of the target compound, demonstrates dramatically higher protein expression compared to mRNA modified with pseudouridine (Ψ), the current industry standard. In a direct head-to-head comparison, m1Ψ-modified mRNA produced up to ~44-fold more reporter protein than Ψ-modified mRNA when both were co-modified with 5-methylcytidine (m5C) and transfected into cell lines. When comparing single modifications (m1Ψ vs. Ψ), m1Ψ still provided ~13-fold higher expression in mice [1].

mRNA Therapeutics Gene Therapy Protein Expression

Immune Evasion: N1-Methylpseudouridine Reduces TLR3-Mediated Innate Immune Activation

The immunogenicity of synthetic mRNA is a critical barrier to its therapeutic use. Compared to pseudouridine (Ψ)-modified mRNA, mRNA containing N1-methylpseudouridine (m1Ψ) exhibited reduced intracellular innate immunogenicity and improved cellular viability upon in vitro transfection [1]. The enhanced performance is linked to an increased ability of m1Ψ-modified mRNA to evade activation of endosomal Toll-like receptor 3 (TLR3) and the resulting downstream innate immune signaling cascade [1].

Immunogenicity mRNA Vaccines Innate Immunity

Photochemical Stability: N1-Methylpseudouridine Exhibits 6.7-Fold Greater Photostability Than Uridine

The intrinsic stability of the nucleoside building block itself impacts the robustness of mRNA manufacturing and storage. In a direct comparison under physiologically relevant conditions, N1-methylpseudouridine (m1Ψ) was found to be 6.7-fold more photostable than uridine (Urd) following irradiation at 267 nm [1]. Furthermore, m1Ψ exhibited a 12-fold longer excited-state (1ππ*) decay lifetime and a 5-fold higher fluorescence yield than uridine [1].

RNA Stability Photochemistry mRNA Manufacturing

RNA Duplex Stabilization: N1-Methylpseudouridine Enhances Base Stacking Interactions

The presence of N1-methylpseudouridine (m1Ψ) in an RNA duplex can lead to context-dependent stabilization of base stacking interactions compared to uridine and pseudouridine [1]. This stabilization is attributed to the increased molecular polarizability resulting from the addition of the methyl group at the N1 position [1].

RNA Structure Thermodynamics Base Stacking

Optimal Use Cases for 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine in Research and Manufacturing


High-Yield Synthesis of Therapeutic mRNA for Protein Replacement or Gene Editing

This building block is essential for the solid-phase synthesis of mRNAs where achieving maximal protein expression from a limited dose is critical. The evidence that m1Ψ-modified mRNA yields up to 44-fold more protein than Ψ-modified mRNA [1] makes this compound the preferred choice for applications such as protein replacement therapies, where high systemic levels of a therapeutic protein are required, and for gene editing applications using mRNA-encoded nucleases, where efficient editing is contingent on high, transient expression.

Manufacturing of mRNA Vaccines Requiring Low Reactogenicity and High Tolerability

For prophylactic and therapeutic mRNA vaccines, especially those intended for repeat dosing or use in sensitive populations, minimizing innate immune activation is paramount. The demonstrated ability of m1Ψ-modified mRNA to reduce TLR3-mediated immune signaling and improve cellular viability compared to Ψ-modified mRNA [1] directly supports its use in vaccine platforms. This lower immunogenicity profile is a key factor in the success of commercially approved COVID-19 mRNA vaccines, which utilize this modification.

Production of mRNA for Sensitive Cell Types, Including Stem Cells and Primary Cells

When transfecting difficult-to-transfect or highly sensitive cell types, such as induced pluripotent stem cells (iPSCs) or primary immune cells, the dual benefits of high expression and low cytotoxicity are crucial. The data showing that m1Ψ-modified mRNA yields high protein expression while improving cellular viability [1] indicates this building block is optimal for generating mRNA used in cellular reprogramming, differentiation, or engineering, where preserving cell health and function is as important as expression level.

Synthesis of Long and Complex mRNA Constructs Prone to Degradation

The synthesis of large mRNAs (e.g., encoding full-length viral antigens or large multidomain proteins) presents challenges in maintaining RNA integrity. The enhanced photostability of the m1Ψ nucleoside core [2] and the context-dependent stabilization of base stacking interactions within the RNA duplex [3] suggest that using this building block contributes to the overall robustness of the synthesized mRNA. This can lead to higher yields of full-length product and improved shelf-life stability, which are critical for both research consistency and industrial-scale manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.